molecular formula C19H36O3 B149760 methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate CAS No. 6084-76-0

methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate

Cat. No.: B149760
CAS No.: 6084-76-0
M. Wt: 312.5 g/mol
InChI Key: CAMHHLOGFDZBBG-QZTJIDSGSA-N
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Description

Methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate: is an organic compound with the molecular formula C19H36O3 . This compound is a methyl ester derivative of oxiraneoctanoic acid and features an oxirane ring, which is a three-membered cyclic ether. The presence of the oxirane ring imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Epoxidation of Olefins: One common method for preparing methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate involves the epoxidation of olefins. This process typically uses peracids such as meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.

  • Esterification: Another approach involves the esterification of oxiraneoctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The oxirane ring in methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate can undergo oxidation reactions to form diols. Common oxidizing agents include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).

  • Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives. Common nucleophiles include amines, thiols, and halides.

Common Reagents and Conditions:

    Oxidation: Osmium tetroxide (OsO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halides

Major Products Formed:

    Diols: Formed from oxidation reactions

    Alcohols: Formed from reduction reactions

    Substituted Derivatives: Formed from nucleophilic substitution reactions

Scientific Research Applications

Chemistry:

Methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate is used as a building block in organic synthesis. Its oxirane ring is a versatile functional group that can be transformed into various other functional groups, making it valuable in the synthesis of complex molecules.

Biology:

In biological research, this compound is used as a model substrate to study enzyme-catalyzed reactions involving epoxides. It helps in understanding the mechanisms of epoxide hydrolases and other related enzymes.

Medicine:

The compound’s derivatives have potential applications in medicinal chemistry. For example, they can be used in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate involves the reactivity of its oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. When the compound interacts with nucleophiles, the ring opens, leading to the formation of various products depending on the nature of the nucleophile.

Molecular Targets and Pathways:

    Epoxide Hydrolases: The compound can be hydrolyzed by epoxide hydrolases, leading to the formation of diols.

    Nucleophilic Attack: The oxirane ring can be targeted by nucleophiles, resulting in ring-opening reactions and the formation of substituted products.

Comparison with Similar Compounds

  • Methyl cis-3-octyloxiraneoctanoate
  • Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis-
  • Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate

Comparison:

Methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Compared to its cis-isomers, the trans-configuration of the oxirane ring in this compound may result in different physical and chemical properties, such as solubility and reactivity. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMHHLOGFDZBBG-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1[C@H](O1)CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901338158
Record name (2R,3R)-rel-Methyl 3-octyl-2-oxiraneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901338158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6084-76-0
Record name Oxiraneoctanoic acid, 3-octyl-, methyl ester, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006084760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R)-rel-Methyl 3-octyl-2-oxiraneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901338158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl oleate (1) (5.0 g; 0.017 mol) (89%) (ITERG) and meta-chloroperbenzoic acid (mCPBA) (4.3 g; 0.025 mol) (Aldrich) were dissolved in dichloromethane (J. T. Baker) (100 mL) and the reaction mixture was mixed under agitation at ambient temperature for 5 hours. The reaction mixture was then filtered and the collected solution was washed with saturated aqueous sodium bicarbonate (3×50 mL) (Aldrich) then with water (3×50 mL). The organic layer was separated and dried over anhydrous sodium sulfate. Finally, the solvent was removed by evaporation under rotation to obtain the intermediate compound 2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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